(E)-3-(thiophen-2-yl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide
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Overview
Description
The compound contains several functional groups, including an acrylamide group, a thiophene ring, a trifluoromethyl group, and an oxadiazole ring . These groups are common in many organic compounds and have various properties that can contribute to the overall behavior of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The presence of the acrylamide group could potentially allow for hydrogen bonding, while the aromatic rings (thiophene and oxadiazole) could participate in pi stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the acrylamide group could potentially undergo hydrolysis, while the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acrylamide group and the aromatic rings could affect its solubility, while the trifluoromethyl group could influence its volatility .Scientific Research Applications
Synthesis and Structural Characterization
The chemical structure of compounds similar to (E)-3-(thiophen-2-yl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide has been a subject of research, particularly in the synthesis and structure determination. For instance, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized and its structure determined using NMR spectroscopy and X-ray diffraction, emphasizing the significance of structural analysis in such compounds (Kariuki et al., 2022).
Optoelectronic Applications
Compounds with structures similar to the specified chemical have been researched for their potential applications in optoelectronics. For instance, thiophene dyes with acrylonitrile derivatives were designed and synthesized for use in optoelectronic devices. Their nonlinear absorption and optical limiting behavior under laser excitation were demonstrated, showing potential for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).
Antimicrobial Assessment
The antimicrobial properties of compounds synthesized from derivatives similar to the specified chemical have been explored. For example, a study on thiosemicarbazide derivatives, used as a precursor for synthesizing various heterocyclic compounds including 1,3,4-oxadiazole, revealed their antimicrobial activity, highlighting the potential of such compounds in medical and pharmaceutical research (Elmagd et al., 2017).
Liquid Crystal Technologies
The modification of classic calamitic mesogens with structures similar to the specified chemical has been investigated for potential applications in liquid crystal technologies. Replacing a phenyl ring with thiophene and oxadiazole introduces a bend into the parent mesogens, significantly impacting their properties and potential applications (Zafiropoulos et al., 2008).
Solar Cell Applications
Novel organic sensitizers comprising structures similar to the specified chemical have been engineered for solar cell applications. The functionalized unsymmetrical organic sensitizers demonstrated high efficiency in converting incident photons to current, indicating their potential in enhancing solar cell performance (Kim et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-thiophen-2-yl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O2S/c17-16(18,19)11-5-3-10(4-6-11)14-21-22-15(24-14)20-13(23)8-7-12-2-1-9-25-12/h1-9H,(H,20,22,23)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLTUOFIAUYDPD-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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